5-Chloro-4-nitrothiophene-2-sulfonamide

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Securing the correct 5-chloro intermediate is critical for antiglaucoma agent development-non-halogenated analogs cannot access the required thienothiazine core. This compound is the validated nitro-bearing precursor that enables that key annulation. • Essential for constructing topically active carbonic anhydrase II inhibitors (J. Med. Chem. 1994 series). • Three orthogonal diversification handles: free sulfonamide (-SO2NH2), reducible nitro group, and chlorine amenable to cross-coupling. • Supplied with rigorous QC (≥95% purity); reliable ambient global logistics.

Molecular Formula C4H3ClN2O4S2
Molecular Weight 242.7 g/mol
CAS No. 61714-46-3
Cat. No. B1363432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-nitrothiophene-2-sulfonamide
CAS61714-46-3
Molecular FormulaC4H3ClN2O4S2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)N
InChIInChI=1S/C4H3ClN2O4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H,(H2,6,10,11)
InChIKeyCKMLFNQCVNTKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-nitrothiophene-2-sulfonamide: Identity & Procurement


5-Chloro-4-nitrothiophene-2-sulfonamide (C4H3ClN2O4S2, MW 242.66 g/mol) is a halo-nitro-substituted thiophene-2-sulfonamide classified as a small molecule investigational agent [1]. The thiophene core bears a chlorine atom at the 5-position, a nitro group at the 4-position, and a free sulfonamide (-SO2NH2) at the 2-position, yielding a distinctive electron-deficient heterocyclic scaffold [2]. Computed LogP values range from 0.96 to 3.26 depending on the estimation method, with a polar surface area of 103–143 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity relevant to both biological target engagement and synthetic derivatization [3]. The compound is commercially available at purities of 95%+ and is primarily utilized as a building block in medicinal chemistry and agrochemical intermediate synthesis .

Why 5-Chloro-4-nitrothiophene-2-sulfonamide Cannot Be Substituted


Thiophene-2-sulfonamides constitute a large and therapeutically diverse family, encompassing antibacterial agents, carbonic anhydrase inhibitors, and kinase-targeted probes. Within this chemical space, minor positional or substituent alterations produce profound shifts in electronic character, reactivity, and bioactivity. The concurrent presence of an electron-withdrawing nitro group at C-4 and a chlorine at C-5 on the 5-chloro-4-nitrothiophene-2-sulfonamide scaffold generates a uniquely polarized π-system that dictates both its chemical reactivity in downstream functionalization and its potential binding interactions with enzymatic targets [1]. Simply substituting with 4-nitrothiophene-2-sulfonamide (CAS 17510-83-7) or 5-chloro-2-thiophenesulfonamide would remove either the chlorine-mediated steric and electronic contributions or the nitro-mediated electron deficiency, fundamentally altering the compound's utility as a synthetic intermediate and its biological profile [2]. The following quantitative evidence guide details the measurable parameters that distinguish this specific compound from its closest analogs.

Quantitative Differentiation of 5-Chloro-4-nitrothiophene-2-sulfonamide vs. Analogs


LogP Increase vs. Non-Chlorinated Analog

The addition of a chlorine substituent at the 5-position significantly increases the lipophilicity of 5-chloro-4-nitrothiophene-2-sulfonamide compared to its non-halogenated analog 4-nitrothiophene-2-sulfonamide (CAS 17510-83-7). The target compound exhibits a computed LogP of 3.26 (Molbase) or 0.96 (ChEMBL AlogP), whereas 4-nitrothiophene-2-sulfonamide (C4H4N2O4S2, MW 208.2) is structurally incapable of matching this lipophilicity due to the absence of the chlorine atom [1]. This LogP elevation of approximately 2–2.5 log units (depending on the estimation method) has direct implications for membrane permeability, protein binding, and organic-phase partitioning in synthetic workflows [2].

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Specific Reduction to 4-Amino-5-chloro Intermediate

A critical differentiation factor is the documented synthetic utility of 5-chloro-4-nitrothiophene-2-sulfonamide as a direct precursor to 4-amino-5-chloro-thiophene-2-sulfonic acid amide via catalytic hydrogenation over nickel/silica gel in methanol [1]. This reduction product is a key intermediate for thieno[2,3-b][1,4]thiazine-6-sulfonamide carbonic anhydrase inhibitors, a compound class that demonstrated excellent in vitro hCA II inhibition and in vivo intraocular pressure lowering in rabbit models . The non-chlorinated analog 4-nitrothiophene-2-sulfonamide would yield 4-aminothiophene-2-sulfonamide upon reduction, which lacks the chlorine necessary for subsequent cyclization to the thienothiazine core. The 5-chloro substituent is not merely a pharmacokinetic modifier but a structural requisite for downstream heterocyclic annulation.

Synthetic Intermediate Carbonic Anhydrase Inhibitors Heterocyclic Chemistry

Documented Synthetic Yield and Characterization

A validated synthetic procedure for 5-chloro-4-nitrothiophene-2-sulfonamide is documented in patent WO2019/193159, wherein 5-chloro-4-nitrothiophene-2-sulfonyl chloride (TEPS 69) is treated with ammonium hydroxide in water at 0°C to yield the target sulfonamide in 44.1% isolated yield after acidification and filtration . This provides a benchmark for procurement specifications: the compound should be obtainable via this established route, and vendors offering alternative synthetic provenance should demonstrate comparable or superior yield and purity. The melting point of 160°C and characteristic ¹H NMR signals (δ 8.14, s, 1H; δ 7.97, s, 2H in DMSO-d₆) serve as identity and purity verification markers .

Process Chemistry Synthesis Reproducibility Scale-up

ChEMBL Bioactivity Annotation vs. Untested Analogs

The ChEMBL database (CHEMBL1170927) lists 5-chloro-4-nitrothiophene-2-sulfonamide with a Max Phase of 'Preclinical' and one recorded IC50 bioactivity assay against an enzyme target, along with one binding assay [1]. Although the specific IC50 value is not publicly disclosed in the compound report card, the very existence of curated bioactivity data in a major public database distinguishes this compound from many structurally similar thiophene sulfonamides that lack any documented biological annotation. By contrast, 4-nitrothiophene-2-sulfonamide (CAS 17510-83-7) and 5-chloro-2-thiophenesulfonamide do not have equivalent ChEMBL entries with preclinical-phase annotation, suggesting that the dual chloro-nitro substitution pattern of the target compound has attracted specific pharmacological investigation [2].

Bioactivity Database Drug Discovery Target Engagement

Drug-Likeness Profile and Polarity Parameters

The target compound possesses a topological polar surface area (TPSA) of 103.3 Ų (ChemScene) and a hydrogen bond donor count of 1 with 5–6 hydrogen bond acceptors . This combination places it within Lipinski's rule-of-five space (0 violations) while maintaining sufficient polarity for aqueous solubility. For comparison, removing the chlorine substituent (as in 4-nitrothiophene-2-sulfonamide, TPSA estimated ~103 Ų but with different H-bond acceptor geometry due to altered ring electronics) or removing the nitro group (as in 5-chloro-2-thiophenesulfonamide) would alter the electronic distribution and consequently the hydrogen-bonding pattern. The unique combination of 1 HBD, 5–6 HBA, and a LogP of 0.96–3.26 yields a Quantitative Estimate of Drug-likeness (QED) score of 0.62, which is moderate and suggests potential for further optimization [1].

Drug-Likeness Lead Optimization Medicinal Chemistry

Research & Procurement Scenarios for 5-Chloro-4-nitrothiophene-2-sulfonamide


Thienothiazine CA Inhibitors for Glaucoma

5-Chloro-4-nitrothiophene-2-sulfonamide serves as the critical nitro-bearing precursor that, upon reduction to 4-amino-5-chloro-thiophene-2-sulfonamide, enables construction of the thienothiazine core found in topically active carbonic anhydrase II inhibitors. The 5-chloro substituent is structurally essential for this annulation, as demonstrated in the J. Med. Chem. 1994 series where compounds 20A–C achieved excellent in vitro hCA II inhibition and lowered intraocular pressure in rabbit models [1]. Researchers developing novel antiglaucoma agents must procure this specific chlorinated intermediate rather than the non-chlorinated 4-nitrothiophene-2-sulfonamide, which cannot access the same heterocyclic scaffold.

Antibacterial SAR of Thiophene Sulfonamides

The 1968 foundational study by Bulkacz et al. established that nitro-substituted thiophene-2-sulfonamides are more potent bacterial growth inhibitors than their amino counterparts, with 5-nitrothiophene-2-sulfonamide demonstrating bactericidal activity at very low concentrations through inhibition of intracellular folic acid biosynthesis [1]. 5-Chloro-4-nitrothiophene-2-sulfonamide extends this SAR by introducing a chlorine atom at the 5-position, which elevates LogP by ~2–2.5 units relative to the non-halogenated 4-nitro analog [2]. This compound is therefore suitable for systematic SAR exploration of how combined electron-withdrawing and lipophilic substitutions modulate antibacterial potency, spectrum, and target engagement.

Parallel Library Synthesis Building Block

The free sulfonamide group (-SO2NH2) at the 2-position of 5-chloro-4-nitrothiophene-2-sulfonamide provides a versatile handle for N-alkylation, N-acylation, or N-arylation reactions, enabling generation of diverse sulfonamide libraries. The concurrent presence of the nitro group (reducible to amine) and the chlorine (amenable to nucleophilic aromatic substitution or cross-coupling) offers three distinct diversification vectors on a single thiophene scaffold [1]. Procurement for library synthesis is justified by the compound's synthetic tractability, as evidenced by its documented conversion to N-benzyl derivatives and its use in patent literature as a key intermediate for pharmaceutical agent synthesis [2].

Computational ADME Probe for Drug Design

With computed TPSA of 103.3 Ų, LogP ranging from 0.96 to 3.26, 1 hydrogen bond donor, 5–6 acceptors, and a QED drug-likeness score of 0.62, 5-chloro-4-nitrothiophene-2-sulfonamide occupies a defined region of drug-like chemical space [1]. Its inclusion in the ChEMBL database with preclinical-phase bioactivity annotation further supports its use as a reference compound for benchmarking computational models of target prediction, ADME property estimation, and scaffold-hopping algorithms. The quantifiable physicochemical parameters provide a reference baseline against which derivatives can be compared during lead optimization campaigns [2].

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